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Technical Support Center: Fumiporexant Experimental Outcomes

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Compound of Interest		
Compound Name:	Fumiporexant	
Cat. No.:	B15619218	Get Quote

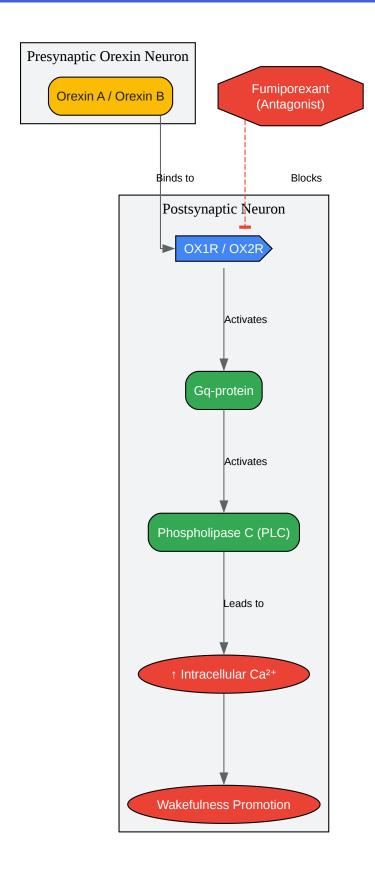
Disclaimer: **Fumiporexant** is a fictional compound. The following technical support guide has been generated using Suvorexant, a well-characterized dual orexin receptor antagonist (DORA), as a representative molecule to provide experimentally grounded and accurate information. The principles and troubleshooting advice provided are broadly applicable to research involving DORAs.

Frequently Asked Questions (FAQs) Q1: What is the mechanism of action for Fumiporexant (using Suvorexant as a model)?

Fumiporexant, modeled after Suvorexant, is a potent and selective dual orexin receptor antagonist (DORA). It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their respective receptors, OX1R and OX2R.[1] This inhibition of orexin signaling suppresses the wake drive, thereby facilitating the initiation and maintenance of sleep.[1] Unlike many hypnotics that potentiate GABAergic systems, **Fumiporexant**'s mechanism does not directly involve GABA receptors.

The orexin receptors are G-protein coupled receptors (GPCRs). Their activation by orexin peptides primarily leads to the stimulation of the Gq subtype of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) levels, a key event in neuronal excitation. **Fumiporexant** blocks this initial step.

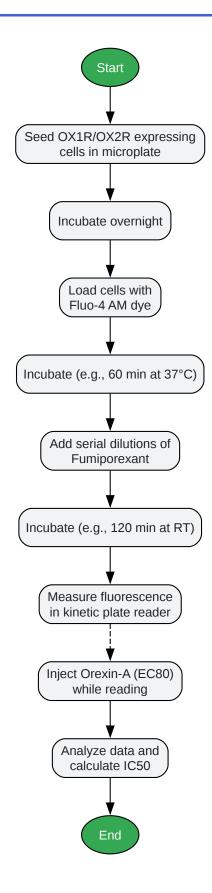












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References

- 1. Federal Register:: Schedules of Controlled Substances: Placement of Suvorexant into Schedule IV [federalregister.gov]
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